Cas no 2172135-52-1 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid)

2172135-52-1 structure
Nome del prodotto:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid
- 2172135-52-1
- EN300-1516091
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid
-
- Inchi: 1S/C25H19N3O5S/c29-22(30)12-26-23(31)14-9-10-20-21(11-14)34-24(27-20)28-25(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,26,31)(H,29,30)(H,27,28,32)
- Chiave InChI: STHVCEVGFGUQKJ-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C(NCC(=O)O)=O)C=CC=2N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 473.10454189g/mol
- Massa monoisotopica: 473.10454189g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 760
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 146Ų
- XLogP3: 4.3
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516091-0.25g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1516091-1.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1516091-2.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1516091-500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1516091-2500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1516091-10000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1516091-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1516091-250mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1516091-1000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1516091-0.1g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazol-6-yl]formamido}acetic acid |
2172135-52-1 | 0.1g |
$2963.0 | 2023-06-05 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid Letteratura correlata
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
2172135-52-1 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-benzothiazol-6-ylformamido}acetic acid) Prodotti correlati
- 895008-73-8(N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 1170022-92-0(5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 2161209-08-9(1-methyl-5-3-(propan-2-yl)-1H-pyrazol-1-yl-1H-pyrazole-4-carbaldehyde)
- 923066-48-2(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-methoxyphenyl)sulfanylpropanamide)
- 2173991-80-3(Tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride)
- 446254-66-6(2,2',4,5,6'-Pentabromodiphenyl Ether)
- 2097926-05-9(N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide)
- 865659-37-6(1-{4-(Benzylsulfonyl)methyl-4-hydroxypiperidino}-3-methyl-1-butanone)
- 1261817-28-0(4-Chloro-5-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)pyridine)
- 392301-12-1(2,2-dimethyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
